2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid
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Overview
Description
2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid is a complex organic compound with a molecular formula of C18H11NO8S2 This compound is characterized by the presence of a quinoline ring system substituted with sulfonic acid groups and an indene-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoline derivatives with indene-1,3-dione under acidic conditions. The reaction is often carried out in the presence of strong acids like sulfuric acid or hydrochloric acid to facilitate the formation of the sulfonic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6,8-disulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: Similar structure but lacks the quinoline ring and sulfonic acid groups.
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile: Contains a pyridine ring instead of quinoline and different functional groups.
Uniqueness
2-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)quinoline-6,8-disulfonic acid is unique due to its combination of quinoline and indene-1,3-dione moieties, along with the presence of sulfonic acid groups.
Properties
CAS No. |
94803-32-4 |
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Molecular Formula |
C18H11NO8S2 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonic acid |
InChI |
InChI=1S/C18H11NO8S2/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27/h1-8,15H,(H,22,23,24)(H,25,26,27) |
InChI Key |
OESPFRYVCUTRKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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